Phenol, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-
Description
Chemical Identity and Nomenclature
Phenol, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)- is systematically named 4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol according to IUPAC rules. The molecular formula C₁₅H₁₆N₂O reflects its hybrid structure, comprising a benzimidazole core (C₇H₆N₂) fused with a dihydroimidazole ring bearing methyl groups at the 1- and 3-positions, and a para-substituted phenol moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol |
| SMILES | CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
| InChIKey | VGALPIMTLSXPJH-UHFFFAOYSA-N |
| CAS Registry Number | 331416-77-4 |
The compound’s synonyms include 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol and DTXSID40354579 , with additional identifiers such as ChEMBL ID CHEMBL2094359 and Wikidata entry Q82132808 . Its structural uniqueness arises from the planar benzimidazole system conjugated to the phenolic hydroxyl group, which introduces both π-π stacking capabilities and hydrogen-bonding sites.
Historical Context and Discovery
The synthesis of this compound was first documented in a 1988 study by Montgrain et al., who employed a camphorsulfonic acid-catalyzed condensation of 1,2-phenylenediamine derivatives with phenolic aldehydes in benzene. This method achieved an 86.2% yield under optimized conditions, utilizing molecular sieves to absorb water and drive the equilibrium toward product formation.
Subsequent advancements in benzimidazole synthesis, such as Sharghi’s chromium(III)–salen complex-mediated oxidation (2023) and Soleimani’s Ag₂CO₃/celite-catalyzed approach (2016), have refined the efficiency of analogous derivatives but have not displaced the original methodology for this specific phenol-substituted variant. The compound’s historical significance lies in its role as a model system for studying electronic effects in hybrid benzimidazole-phenol architectures.
Significance in Heterocyclic Chemistry
Benzimidazoles are privileged scaffolds in medicinal and materials chemistry due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties. The introduction of a phenolic group at the 4-position in this derivative enhances its utility in two key areas:
- Proton-Coupled Electron Transfer (PCET) Systems : The phenol moiety enables participation in bioinspired PCET processes, as demonstrated in porphyrin-BIP (benzimidazole phenol) dyads designed to mimic photosynthetic tyrosine-histidine redox relays.
- Coordination Chemistry : The nitrogen-rich benzimidazole core and phenolic oxygen provide multiple binding sites for metal ions, facilitating applications in catalysis and supramolecular assembly.
The methyl substituents at the 1- and 3-positions sterically stabilize the benzimidazole ring while modulating electron density through inductive effects. This balance of steric protection and electronic modulation makes the compound a versatile intermediate for synthesizing advanced heterocyclic materials.
Properties
CAS No. |
331416-77-4 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C15H16N2O/c1-16-13-5-3-4-6-14(13)17(2)15(16)11-7-9-12(18)10-8-11/h3-10,15,18H,1-2H3 |
InChI Key |
VGALPIMTLSXPJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction of N-Methyl-o-Phenylenediamine with 4-Hydroxybenzaldehyde
A direct approach involves reacting N-methyl-o-phenylenediamine with 4-hydroxybenzaldehyde under acidic conditions. The hydroxyl group in 4-hydroxybenzaldehyde is prone to side reactions, necessitating protective measures.
Procedure :
-
Protection of phenol group : 4-Hydroxybenzaldehyde is converted to 4-methoxybenzaldehyde using methyl iodide and potassium carbonate in anhydrous acetone.
-
Cyclocondensation : The protected aldehyde (4-methoxybenzaldehyde) reacts with N-methyl-o-phenylenediamine in refluxing acetic acid (12 h, 110°C). This forms 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole .
-
Demethylation : The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane (-20°C to room temperature, 4 h) to yield the phenol derivative.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | CH₃I, K₂CO₃, acetone, reflux | 92% |
| Cyclocondensation | AcOH, 110°C, 12 h | 78% |
| Demethylation | BBr₃, CH₂Cl₂, -20°C to rt, 4 h | 85% |
Transition Metal-Catalyzed Oxidative Cyclization
Recent advancements leverage high-valent molybdenum catalysts for efficient benzimidazole synthesis. This method avoids harsh acidic conditions and improves regioselectivity.
MoO₂(HL)(H₂O)(DMF)-Catalyzed Synthesis
The complex MoO₂(HL)(H₂O)(DMF) (where HL = 3,5-bis(2-hydroxyphenyl)-1,2,4-triazole) catalyzes the oxidative cyclization of aldehydes with diamines.
Procedure :
-
Reaction setup : 4-Hydroxybenzaldehyde (1 mmol), N-methyl-o-phenylenediamine (1.1 mmol), and MoO₂(HL)(H₂O)(DMF) (8 mol%) are stirred in tetrahydrofuran (THF) with MgSO₄ (drying agent) at 0°C.
-
Reaction progression : The mixture warms to room temperature and reacts for 7 h, monitored by TLC.
-
Workup : THF is evaporated, and the product is extracted with ethyl acetate, washed, dried, and purified via column chromatography.
Key Advantages :
-
Eliminates need for protective groups due to mild conditions.
-
Higher functional group tolerance compared to acid-catalyzed methods.
Performance Metrics :
Post-Cyclization Methylation Strategies
For substrates where pre-methylated diamines are unavailable, selective methylation of the benzimidazole nitrogens post-cyclization is employed.
Sequential N-Methylation of 2-(4-Hydroxyphenyl)-1H-Benzimidazole
-
Synthesis of 2-(4-hydroxyphenyl)-1H-benzimidazole :
-
Methylation :
Challenges :
-
Over-alkylation risks at the phenol oxygen.
-
Requires meticulous stoichiometry control.
Optimized Conditions :
Vilsmeier-Haak Formylation and Functionalization
For alternative routes, formylation of glycal intermediates followed by cyclization has been explored, though this is less common for benzimidazoles.
Formylation Pathway
-
Vilsmeier-Haak reaction : 3,4,6-Tri-O-benzyl-D-galactal is treated with POCl₃ in DMF to introduce a formyl group.
-
Cyclization : The formylated intermediate reacts with N-methyl-o-phenylenediamine under acidic conditions.
Utility :
-
Demonstrates adaptability of carbohydrate chemistry in heterocycle synthesis.
-
Requires deprotection steps, complicating the synthesis.
Comparative Analysis of Methodologies
Table 1. Method Comparison for 4-(1,3-Dimethylbenzimidazol-2-yl)Phenol Synthesis
Mechanistic Insights
Cyclocondensation Mechanism
The acid-catalyzed reaction proceeds via:
Chemical Reactions Analysis
Phenolic Hydroxyl Group
The hydroxyl group participates in:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form ether derivatives.
-
Acylation : Forms esters with acetyl chloride or anhydrides in the presence of H₂SO₄.
-
Oxidation : Resists oxidation under mild conditions due to electron-withdrawing effects from the benzimidazole moiety.
Benzimidazole Heterocycle
-
Electrophilic Substitution : The N-methylated benzimidazole ring shows reduced reactivity toward electrophiles (e.g., nitration requires strong HNO₃/H₂SO₄).
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs, forming complexes studied for catalytic applications.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Key Observation |
|---|---|---|---|
| O-Alkylation | CH₃I, NaOH, ethanol | 4-(Benzimidazolyl)phenol methyl ether | Selective modification of -OH group |
| Esterification | Ac₂O, H₂SO₄ | Acetylated derivative | Improved lipophilicity |
| Metal Coordination | Cu(NO₃)₂, aqueous ethanol | Cu(II) complex | Enhanced stability in solution |
Reaction Mechanisms and Kinetics
-
Nucleophilic Aromatic Substitution : The electron-deficient benzimidazole ring directs incoming nucleophiles to the para position of the phenol group .
-
Acid-Base Behavior : The phenolic -OH exhibits a pKa of ~9.5, enabling deprotonation in basic media, which enhances solubility and reactivity .
Stability Under Biological Conditions
Studies show the compound remains stable in physiological pH (7.4) and does not hydrolyze over 24 hours . Its anti-virulence activity against methicillin-resistant Staphylococcus aureus (MRSA) is attributed to non-covalent interactions (e.g., hydrogen bonding) with bacterial virulence regulators like agrA rather than direct chemical reactivity .
Industrial and Pharmacological Implications
-
Drug Intermediate : Used in synthesizing derivatives with enhanced bioavailability via hydroxyl group modifications.
-
Material Science : Metal complexes exhibit potential as corrosion inhibitors or sensors due to stable coordination geometries.
This compound’s versatility in synthetic chemistry and biological applications underscores its importance as a scaffold for further research.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an anti-virulent agent against methicillin-resistant Staphylococcus aureus (MRSA). In a high-throughput screening involving Caenorhabditis elegans, it was found that this compound did not exhibit direct antimicrobial activity but significantly down-regulated virulence factor genes such as agrA and codY at sub-lethal concentrations. This suggests a mechanism of action that could enhance the efficacy of existing antibiotics by reducing bacterial virulence rather than killing the bacteria directly .
Case Study: MRSA Inhibition
In a controlled experiment, the compound was shown to reduce the virulence of MRSA strains without causing hemolysis in human red blood cells at tested concentrations. This positions it as a promising candidate for further development in combating drug-resistant bacterial infections .
The compound's ability to act as a strong electron donor makes it valuable for n-type doping in semiconductors. It has been utilized in the development of devices aimed at solar energy conversion and other electronic applications. The unique structure allows for efficient charge transport, enhancing device performance .
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-2H-benzimidazol-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: It inhibits the expression of virulence factors in methicillin-resistant Staphylococcus aureus (MRSA) by down-regulating virulence regulator genes such as agrA and codY.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific signaling pathways and molecular targets involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of DMBI-H and Related Compounds
Key Observations:
JLBI-H incorporates a julolidine group, enhancing miscibility with fullerene derivatives (e.g., PCBM) and enabling "void-free" interfaces in PSCs. This structural modification addresses DMBI-H’s poor miscibility with fullerenes, directly improving device efficiency .
N-DiPrBI-Me2 replaces dimethylaniline with bulkier diisopropylamine, improving air stability and charge transport in OFETs .
DMBI-BDZC leverages a benzodiazocine backbone, achieving higher doping efficiency in n-type organic semiconductors compared to DMBI-H .
Performance Metrics
Table 2: Doping Efficiency and Stability
- DMBI-H outperforms traditional dopants like tetrakis(dimethylamino)ethylene (TDAE) in stability while matching its conductivity in BBL polymers .
- JLBI-H and DMBI-BDZC exhibit superior doping efficiency and stability in niche applications, though DMBI-H remains preferred for its broad compatibility .
Stability and Limitations
While DMBI-H is often described as "air-stable," recent studies reveal degradation under ambient conditions, particularly in high-humidity environments . In contrast, N-DiPrBI-Me2 and JLBI-H demonstrate enhanced stability due to steric hindrance and optimized molecular interactions, respectively .
Biological Activity
Phenol, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-, a compound with the molecular formula C17H21N3 and a molecular weight of 267.37 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a phenolic group and a 2,3-dihydro-1,3-dimethyl-1H-benzimidazole moiety. The presence of these functional groups contributes to its reactivity and biological activity. The phenolic hydroxyl group is known to participate in various chemical reactions crucial for enhancing biological properties or synthesizing analogs with improved efficacy.
Antimicrobial Activity
Research indicates that Phenol, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)- exhibits significant antimicrobial properties. A study demonstrated its anti-virulence efficacy against methicillin-resistant Staphylococcus aureus (MRSA). While it did not show direct inhibition of MRSA growth at concentrations up to 64 μg/ml, it effectively downregulated virulence factors at sub-lethal concentrations by affecting the expression of key regulatory genes such as agrA and codY .
Anticancer Potential
The benzimidazole moiety is commonly associated with anticancer activity. Compounds bearing this structure have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. This mechanism involves the activation of p53 pathways leading to cell cycle arrest and apoptosis .
Case Studies
Case Study 1: Anti-Virulence Against MRSA
In a model using Caenorhabditis elegans, the compound demonstrated significant anti-virulence effects against MRSA without direct antibacterial activity. This suggests its potential as a therapeutic agent that can mitigate bacterial virulence rather than outright kill bacteria .
Case Study 2: Anticancer Activity
Research on related benzimidazole derivatives has shown that they can sensitize cancer cells to radiation therapy. This effect is attributed to their ability to generate ROS and induce apoptosis in malignant cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(1H-Benzimidazol-2-yl)-phenol | C13H10N2O | Contains both benzimidazole and phenolic groups; known for antimicrobial activity. |
| 1H-Benzimidazole derivatives | Varies | Exhibits diverse biological activities including anticancer effects. |
| N,N-Dimethylbenzamide | C10H13N | Lacks the benzimidazole structure but shares some pharmacological properties; used as an analgesic. |
The unique combination of a phenolic structure with a dimethylated benzimidazole moiety in Phenol, 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)- may enhance its bioactivity compared to other similar compounds .
Q & A
Q. What are the common synthetic routes for preparing N-DMBI and its derivatives?
N-DMBI derivatives are typically synthesized via condensation reactions between substituted benzaldehydes and benzimidazole precursors under reflux conditions. For example, derivatives with aryl thiazole-triazole acetamide side chains are synthesized by reacting 4-(prop-2-yn-1-yloxy)phenyl benzimidazole with azide-functionalized thiazoles using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., CuI) are critical for yield improvement.
Q. What spectroscopic and analytical methods are used to confirm the structure and purity of N-DMBI derivatives?
Structural verification involves:
- Infrared (IR) spectroscopy : To identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole rings) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group for N-DMBI analogs) .
Advanced Research Questions
Q. How does the molecular structure of N-DMBI influence its efficacy as an n-type dopant in organic semiconductors?
The benzimidazole core and dimethylamino substituents lower the HOMO level (e.g., ~4.44 eV), enabling electron donation to semiconductors like P(NDI2OD-T2) . Structural modifications, such as replacing anthracene with naphthalene in fused lactam polymers, increase electron affinity (EA) from 3.9 eV to 4.2 eV, enhancing doping efficiency . Optimized molecular designs yield power factors up to 3.2 μW m⁻¹ K⁻² in thermoelectric materials .
Q. What are the stability challenges of N-DMBI during solution processing, and how can they be mitigated?
N-DMBI decomposes in polar solvents (e.g., chloroform) via hydrolysis, forming dimethylbenzeneamine byproducts. However, these byproducts act as nucleating agents, enhancing film crystallinity and conductivity (e.g., 15% decomposition increases P(NDI2OD-T2) conductivity by 30%) . Mitigation strategies include:
Q. How do researchers resolve contradictions in reported doping mechanisms involving N-DMBI derivatives?
Two conflicting mechanisms are proposed:
- Single-electron transfer : Radical donation from the imidazoline moiety to the semiconductor .
- Hydride transfer : Direct hydride transfer from N-DMBI to the host, forming host radical anions . Controlled experiments with isotopically labeled N-DMBI (e.g., deuterated analogs) and in-situ electron paramagnetic resonance (EPR) spectroscopy confirm hydride transfer dominates in fullerene systems, while radical pathways prevail in low-EA polymers .
Q. What strategies optimize thermoelectric performance when using N-DMBI as a dopant?
Key strategies include:
- Acene core contraction : Reducing fused aromatic rings (e.g., anthracene → naphthalene) increases EA and mobility, achieving power factors >3 μW m⁻¹ K⁻² .
- Microstructure control : Post-doping thermal annealing (120°C for 10 min) aligns polymer backbones, reducing hopping barriers .
- Co-dopant blending : Mixing N-DMBI with TBAF (1:0.2 molar ratio) enhances carrier density by 50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
